2-Bromo-6-(tert-butyl)-4-nitrophenol
Description
2-Bromo-6-(tert-butyl)-4-nitrophenol is a halogenated nitrophenol derivative characterized by a bromine atom at position 2, a nitro group at position 4, and a bulky tert-butyl group at position 6 on the aromatic phenol ring. Its molecular formula is C₁₀H₁₂BrNO₃, with a calculated molecular weight of 286.11 g/mol. The tert-butyl group introduces significant steric hindrance, which influences reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
20294-59-1 |
|---|---|
Molecular Formula |
C10H12BrNO3 |
Molecular Weight |
274.11 g/mol |
IUPAC Name |
2-bromo-6-tert-butyl-4-nitrophenol |
InChI |
InChI=1S/C10H12BrNO3/c1-10(2,3)7-4-6(12(14)15)5-8(11)9(7)13/h4-5,13H,1-3H3 |
InChI Key |
JOOATDPFLVCPGU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)O |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogues include compounds with variations in substituent type, position, and electronic effects. Below is a comparative table:
Key Observations:
- Steric Effects: The tert-butyl group in the target compound reduces reactivity in crowded environments (e.g., nucleophilic aromatic substitution) compared to methyl or fluorine substituents.
- Acidity: Electron-withdrawing groups (e.g., NO₂, SO₂CH₃, F) lower the pKa of the phenolic hydroxyl. The tert-butyl group, though electron-donating via inductive effects, has a lesser impact on acidity than smaller substituents like F or SO₂CH₃.
- Solubility: Bulky tert-butyl groups enhance lipophilicity, reducing water solubility compared to methyl or fluoro analogues.
Toxicity and Environmental Impact
- Target Compound: Limited direct toxicity data, but nitrophenols generally exhibit moderate toxicity (e.g., zebrafish embryo LC₅₀ ~10–100 µM). The tert-butyl group may slow degradation, increasing environmental persistence.
- Fluoro and Sulfonyl Analogues: Fluorinated nitrophenols show higher toxicity due to enhanced bioavailability, while sulfonyl derivatives may form stable metabolites with unknown ecological effects.
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